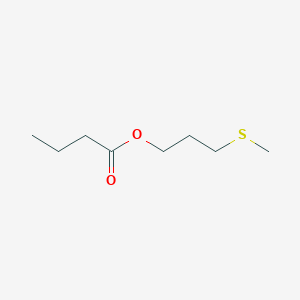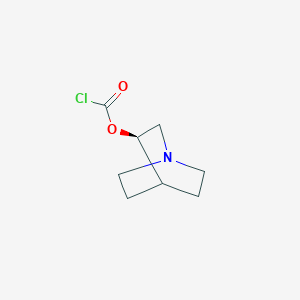
Dacriniol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dacriniol is a chemical compound that has been gaining attention in the scientific community due to its potential application in research. This compound is known for its ability to bind to specific receptors in the body, which makes it a valuable tool for studying various physiological and biochemical processes. In
Mécanisme D'action
Dacriniol binds to the GPR88 receptor and activates it, which leads to downstream signaling events. The exact mechanism of action of dacriniol is not fully understood, but it is thought to involve the activation of G proteins and the subsequent activation of intracellular signaling pathways.
Effets Biochimiques Et Physiologiques
Dacriniol has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that dacriniol can increase the release of dopamine in the brain, which suggests that it may have potential as a treatment for disorders such as Parkinson's disease. Dacriniol has also been shown to have anxiolytic effects in animal models, which suggests that it may have potential as a treatment for anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using dacriniol in lab experiments is its selectivity for the GPR88 receptor. This selectivity allows researchers to study the function of this receptor in isolation, without the confounding effects of other receptors. However, one limitation of using dacriniol is that it is a relatively new compound, and its long-term effects on the body are not fully understood.
Orientations Futures
There are several future directions for research on dacriniol. One area of research is the development of new compounds that are structurally similar to dacriniol but have improved pharmacokinetic properties. Another area of research is the study of the long-term effects of dacriniol on the body, particularly in terms of its potential as a treatment for neurological and psychiatric disorders. Finally, there is a need for further research on the mechanism of action of dacriniol, particularly with regard to its downstream signaling pathways.
Méthodes De Synthèse
Dacriniol is synthesized through a complex chemical process that involves several steps. The starting material for the synthesis is 2-nitrobenzaldehyde, which is converted to 2-amino-5-nitrobenzoic acid through a series of reactions. The 2-amino-5-nitrobenzoic acid is then treated with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-aminopyridine to form dacriniol.
Applications De Recherche Scientifique
Dacriniol has been used in scientific research to study various physiological and biochemical processes. One of the main applications of dacriniol is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of receptors that are involved in many physiological processes, including vision, taste, and smell. Dacriniol is a selective agonist for the GPR88 receptor, which makes it a valuable tool for studying the function of this receptor.
Propriétés
Numéro CAS |
18523-77-8 |
|---|---|
Nom du produit |
Dacriniol |
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
4-(3-hydroxypropyl)-2-methoxy-6-(3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C15H22O3/c1-11(2)6-7-13-9-12(5-4-8-16)10-14(18-3)15(13)17/h6,9-10,16-17H,4-5,7-8H2,1-3H3 |
Clé InChI |
XNCBXKQYJPVPAP-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC(=C1)CCCO)OC)O)C |
SMILES canonique |
CC(=CCC1=C(C(=CC(=C1)CCCO)OC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















